molecular formula C9H10ClNO2 B031184 Ethyl 2-chloro-3-methylisonicotinate CAS No. 301666-92-2

Ethyl 2-chloro-3-methylisonicotinate

Cat. No.: B031184
CAS No.: 301666-92-2
M. Wt: 199.63 g/mol
InChI Key: XYEFRKCXSJVAMO-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-methylisonicotinate is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is a derivative of isonicotinic acid, characterized by the presence of an ethyl ester group, a chlorine atom, and a methyl group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 2-chloro-3-methylisonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3-methylisonicotinate is not well documented. It is used in research and development, and it may aid in the synthesis of other substances .

Safety and Hazards

The safety information for Ethyl 2-chloro-3-methylisonicotinate indicates that it is classified as a warning substance . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Ethyl 2-chloro-3-methylisonicotinate is primarily used for research and development purposes . It is a building block in heterocyclic chemistry and is used in the synthesis of other substances . The future directions of this compound will likely continue in these areas, with potential for new applications as research progresses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-3-methylisonicotinate typically involves the esterification of 2-chloro-3-methylisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state operation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-3-methylisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Ester Hydrolysis: 2-chloro-3-methylisonicotinic acid.

    Oxidation and Reduction: N-oxides or amines.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester group, which can influence its reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-chloro-3-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEFRKCXSJVAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376245
Record name Ethyl 2-chloro-3-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301666-92-2
Record name Ethyl 2-chloro-3-methyl-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301666-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-3-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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